(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone
Overview
Description
(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone is an organic compound that features a phenyl ring substituted with hydroxy and methoxy groups, and a pyrrolidinyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxy-2-methoxybenzaldehyde and pyrrolidine.
Formation of Intermediate: The aldehyde group of 5-hydroxy-2-methoxybenzaldehyde is first converted to a corresponding alcohol using a reducing agent like sodium borohydride (NaBH4).
Condensation Reaction: The intermediate alcohol is then subjected to a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTSA), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The methanone moiety can be reduced to a corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound may also interact with other signaling pathways involved in pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
(5-Hydroxy-2-methoxy-phenyl)-pyrrolidin-1-yl-methanone: shares structural similarities with other phenyl-pyrrolidine derivatives, such as:
Uniqueness
- The presence of both hydroxy and methoxy groups on the phenyl ring, along with the pyrrolidinyl group, imparts unique chemical and biological properties to this compound. These functional groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-hydroxy-2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-5-4-9(14)8-10(11)12(15)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGXDIKFXNJOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225433 | |
Record name | (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052106-91-8 | |
Record name | (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052106-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Hydroxy-2-methoxyphenyl)-1-pyrrolidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001225433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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